2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid
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Overview
Description
2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetic acid is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[d][1,3]dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetic acid typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the hexahydrocyclopenta[d][1,3]dioxol ring system and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}acetic acid include other derivatives of hexahydrocyclopenta[d][1,3]dioxol and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H25NO7 |
---|---|
Molecular Weight |
331.36 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H25NO7/c1-14(2,3)23-13(19)16-8-6-9(20-7-10(17)18)12-11(8)21-15(4,5)22-12/h8-9,11-12H,6-7H2,1-5H3,(H,16,19)(H,17,18)/t8-,9+,11+,12-/m1/s1 |
InChI Key |
LDHDOAUEIAVUCH-LLHIFLOGSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCC(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCC(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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